molecular formula C13H16N2O B1358800 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile CAS No. 887593-76-2

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile

Cat. No. B1358800
CAS RN: 887593-76-2
M. Wt: 216.28 g/mol
InChI Key: COPODFLYJNEAKS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile consists of a benzonitrile group attached to a hydroxypiperidin-1-yl group . The InChI code for this compound is 1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-8,10H2 .


Physical And Chemical Properties Analysis

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile is an oil at room temperature . It has a molecular weight of 216.28 g/mol.

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile is an intermediate in the synthesis of various pharmaceuticals. For instance, it's involved in the synthesis of HIV-1 reverse transcriptase inhibitors, indicating its importance in antiviral drug development (Ju, 2015).

Antiviral Applications

  • Derivatives of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile have shown significant antiviral activity against Hepatitis C Virus (HCV). A compound from this family, L0909, demonstrated potential as an HCV entry inhibitor, highlighting the therapeutic potential of this class of compounds (Xin-bei et al., 2020).

Androgen Receptor Modulation

  • The compound has been modified to develop a new series of 4-(hydroxymethyl)diarylhydantoin analogues as potent, partial agonists of the human androgen receptor, leading to a compound with anabolic activity on muscle, strongly dissociated from the androgenic activity on prostate after oral dosing (Nique et al., 2012).

Material Science and Liquid Crystals

  • In material science, certain benzonitrile derivatives, including structures related to 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile, have been synthesized and characterized for their liquid crystalline behavior and photophysical properties, indicating the potential in display technologies and advanced materials (Ahipa et al., 2014).

Antimycobacterial Agents

  • A synthesis strategy involving 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile derivatives resulted in compounds with profound antimycobacterial activity, indicating potential applications in treating tuberculosis (Patel et al., 2014).

Crystallography

  • The crystal structure of an adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone was analyzed, indicating the significance of the compound in understanding molecular interactions and structure (Revathi et al., 2015).

Agricultural Applications

  • β-Cyclodextrin inclusion complex with dimethyl[4-hydroxypiperidin-4-yl]phosphonates, structurally related to 2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile, was found to be an effective green plant growth stimulator, highlighting its potential use in agriculture (Malmakova et al., 2019).

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, ingestion, and skin contact, and using personal protective equipment .

properties

IUPAC Name

2-[(4-hydroxypiperidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-11-3-1-2-4-12(11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPODFLYJNEAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640737
Record name 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile

CAS RN

887593-76-2
Record name 2-[(4-Hydroxypiperidin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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